molecular formula C31H60N10O9 B14757153 PAR-2 Activating Peptide acetate

PAR-2 Activating Peptide acetate

Cat. No.: B14757153
M. Wt: 716.9 g/mol
InChI Key: PZBHHOZNEMXTKZ-DBYSMBDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PAR-2 Activating Peptide acetate, also known as SLIGRL-NH2 acetate, is a synthetic peptide that acts as an agonist for Protease-Activated Receptor-2 (PAR-2). PAR-2 is a member of the protease-activated receptor family, which are G protein-coupled receptors activated by proteolytic cleavage. This peptide is widely used in scientific research to study the role of PAR-2 in various physiological and pathological processes, including inflammation, pain, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

PAR-2 Activating Peptide acetate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

PAR-2 Activating Peptide acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

Major Products

The primary product of these reactions is the this compound itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .

Mechanism of Action

PAR-2 Activating Peptide acetate exerts its effects by binding to and activating PAR-2. The activation mechanism involves the following steps:

Comparison with Similar Compounds

PAR-2 Activating Peptide acetate is unique in its specificity for PAR-2. Similar compounds include:

Compared to these compounds, this compound is highly specific for PAR-2, making it a valuable tool for studying the unique functions of this receptor .

Properties

Molecular Formula

C31H60N10O9

Molecular Weight

716.9 g/mol

IUPAC Name

acetic acid;(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide

InChI

InChI=1S/C29H56N10O7.C2H4O2/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3;1-2(3)4/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34);1H3,(H,3,4)/t17-,18-,19-,20-,21-,23-;/m0./s1

InChI Key

PZBHHOZNEMXTKZ-DBYSMBDASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N.CC(=O)O

Origin of Product

United States

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